Ethyl 4-pyrazolecarboxylate
CAS No.: 37622-90-5
Cat. No.: VC21142279
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 37622-90-5 |
---|---|
Molecular Formula | C6H8N2O2 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | ethyl 1H-pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8) |
Standard InChI Key | KACZQOKEFKFNDB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CNN=C1 |
Canonical SMILES | CCOC(=O)C1=CNN=C1 |
Chemical Identity and Structure
Basic Information and Identifiers
Ethyl 4-pyrazolecarboxylate is uniquely identified by its CAS number 37622-90-5, which serves as its primary registry identifier in chemical databases and literature. The compound has a molecular formula of C6H8N2O2 with a calculated molecular weight of 140.14 g/mol . In chemical database systems, it can be located using its InChI Key KACZQOKEFKFNDB-UHFFFAOYSA-N and is referenced in PubChem with CID 142179 . The compound is recognized by several synonyms including ethyl 1H-pyrazole-4-carboxylate, ethyl pyrazole-4-carboxylate, 1H-pyrazole-4-carboxylic acid ethyl ester, 4-ethoxycarbonylpyrazole, and 4-pyrazolecarboxylic acid ethyl ester . These alternative nomenclatures reflect its structural features and facilitate cross-referencing across different scientific literature and databases.
Structural Characteristics
The molecular structure of ethyl 4-pyrazolecarboxylate features a five-membered pyrazole heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2. The distinguishing feature of this compound is the ethyl carboxylate group (–COOC2H5) attached at the 4-position of the pyrazole ring . This structural arrangement contributes to its specific chemical reactivity and utility in synthetic applications. The SMILES notation for this compound is represented as CCOC(=O)C1=CNN=C1, providing a linear string notation that encodes its structural information . The compound's exact mass of 140.058578 further confirms its molecular composition and serves as an important parameter for mass spectrometric identification .
Physical Appearance
In its pure form, ethyl 4-pyrazolecarboxylate typically appears as colorless crystals with well-defined physical properties . The crystalline nature of this compound facilitates its handling, storage, and use in laboratory settings. Its physical appearance, combined with other identifying properties such as melting point and spectroscopic data, aids in confirming its identity and assessing its purity for research and synthetic applications. The compound's distinctive physical form makes it recognizable to experienced chemists and helps in quality control during its preparation and utilization.
Physical and Chemical Properties
Physical Constants
Ethyl 4-pyrazolecarboxylate possesses well-characterized physical properties that are essential for its identification, purity assessment, and practical handling in laboratory settings. The compound has a density of approximately 1.2±0.1 g/cm³, positioning it as slightly denser than water . Its melting point ranges from 75-80°C, with literature values sometimes reported as 78-80°C, providing a useful parameter for purity verification . The boiling point has been documented as 307.8°C at standard pressure (760 mmHg), while under reduced pressure (3 mmHg), it boils at 138-140°C, demonstrating how pressure significantly affects its phase transition behavior . Additionally, the compound exhibits a flash point of 122.7±19.8°C, which is relevant for safety considerations during handling and storage .
Table 1: Physical Properties of Ethyl 4-pyrazolecarboxylate
Chemical Reactivity
Ethyl 4-pyrazolecarboxylate demonstrates chemical reactivity that is characteristic of both pyrazole heterocycles and carboxylic ester functional groups. The compound contains a pyrazole ring with two nitrogen atoms that can participate in hydrogen bonding and acid-base interactions, while the ester group can undergo various transformations including hydrolysis, transesterification, and reduction . Its LogP value of 1.25 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties that influences its solubility profile and potential for membrane permeability in biological systems . The compound is known to be incompatible with strong oxidizing agents, strong acids, and bases, which can lead to degradation or potentially hazardous reactions . These reactivity characteristics guide its handling requirements and determine its utility in various synthetic transformations.
Synthesis and Production Methods
Laboratory Synthesis Procedures
The primary laboratory method for synthesizing ethyl 4-pyrazolecarboxylate involves the esterification of 1H-pyrazole-4-carboxylic acid with ethanol, catalyzed by thionyl chloride. In a typical procedure, 1H-pyrazole-4-carboxylic acid (1 g, 8.92 mmol) is dissolved in ethanol (10 mL), followed by the careful addition of thionyl chloride (1.6 g, 13.38 mmol) at 0°C . The reaction mixture is then allowed to stir at room temperature for approximately 3 hours, with the progress monitored by thin-layer chromatography (TLC) . After completion, the volatile components are removed under reduced pressure, and the resulting mixture is diluted with water and extracted with an ethanol/dichloromethane (10%) mixture . The combined organic layers undergo washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure . Final purification via silica gel column chromatography using 15% ethyl acetate in hexane yields the pure ethyl 4-pyrazolecarboxylate .
Purification Methods
Purification of ethyl 4-pyrazolecarboxylate typically involves a combination of extraction, washing, and chromatographic techniques to achieve high purity. Following the reaction and initial workup through extraction with ethanol/dichloromethane, the compound undergoes sequential washing with water and brine to remove water-soluble impurities and inorganic salts . The organic phase containing the crude product is then dried over anhydrous sodium sulfate to remove residual water before concentration under reduced pressure . Final purification employs silica gel column chromatography with a mobile phase consisting of 15% ethyl acetate in hexane, which effectively separates the desired product from any remaining impurities . The purified compound can be characterized by liquid chromatography-mass spectrometry (LC-MS), which typically shows a molecular ion peak at m/z 141.0 [M+H]+, confirming successful synthesis and purification .
Applications and Uses
Role in Organic Synthesis
Research Findings and Literature Citations
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